(1R,2R)-2-sulfanylcyclopentan-1-ol
Description
(1R,2R)-2-Sulfanylcyclopentan-1-ol is a chiral cyclopentanol derivative featuring a sulfhydryl (-SH) group at the C2 position of the cyclopentane ring. Its stereochemistry (R,R configuration) and functional groups confer unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and sulfhydryl groups) and stereospecific interactions.
Properties
CAS No. |
5449-08-1 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
(1R,2R)-2-sulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C5H10OS/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
BSQRYKFTXPXVIK-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)S)O |
Canonical SMILES |
C1CC(C(C1)S)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a reducing agent like sodium borohydride (NaBH4) to reduce the ketone to an alcohol, followed by the addition of a thiol reagent to introduce the sulfanyl group .
Industrial Production Methods
Industrial production of (1R,2R)-2-sulfanylcyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using efficient catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-sulfanylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The hydroxyl group can be reduced to a hydrogen atom using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cyclopentane derivatives
Substitution: Chlorinated cyclopentane derivatives
Scientific Research Applications
(1R,2R)-2-sulfanylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-sulfanylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Stereochemical Variants
The stereochemistry of cyclopentanol derivatives significantly influences their reactivity and biological activity. Key comparisons include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1S,2S)-2-Sulfanylcyclopentan-1-ol | Enantiomer with opposite configuration | Likely divergent binding affinity in chiral environments or enzyme systems |
| (1R,2S)-2-Sulfanylcyclopentan-1-ol | Diastereomer with mixed stereochemistry | Altered spatial arrangement may reduce hydrogen-bonding efficiency |
Example: In studies of amino-substituted analogs like (1S,2S)-2-(methylamino)cyclopentan-1-ol, enantiomers exhibit distinct biological activities due to mismatched interactions with protein targets .
Functional Group Modifications
Replacing the sulfhydryl group with other substituents alters solubility, stability, and target interactions:
| Compound Name | Substituent | Key Differences from (1R,2R)-2-Sulfanyl Derivative |
|---|---|---|
| (1R,2R)-2-((3-Chlorophenyl)amino)cyclopentan-1-ol | Aryl-amino group | Enhanced aromatic π-π stacking but reduced nucleophilicity |
| (1R,2R)-2-(Aminomethyl)cyclopentan-1-ol | Aminomethyl group | Increased basicity and potential for salt formation |
| 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol | Branched alkyl chain | Higher hydrophobicity and steric hindrance |
Data Insight: The sulfhydryl group in (1R,2R)-2-sulfanylcyclopentan-1-ol provides stronger hydrogen-bond donor capacity compared to amino or alkyl groups, which may enhance interactions with metal ions or cysteine residues in enzymes .
Ring-Size Variants
Cyclohexanol analogs demonstrate how ring size affects molecular properties:
| Compound Name | Ring Size | Impact on Properties |
|---|---|---|
| Aminomethylcyclohexanol | 6-membered | Increased conformational flexibility and solubility |
| This compound | 5-membered | Higher ring strain but improved stereochemical rigidity |
Example: Cyclohexane derivatives often exhibit lower metabolic stability due to increased ring flexibility, whereas cyclopentane-based compounds may offer better target specificity .
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